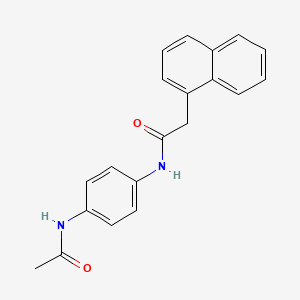

N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2/c1-14(23)21-17-9-11-18(12-10-17)22-20(24)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-12H,13H2,1H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZICSYDYKXABAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide typically involves the reaction of 4-acetamidophenylamine with 2-naphthylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of acetamide compounds, including those similar to N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide, exhibit promising anticancer properties. For instance, studies on phenylacetamide derivatives have shown their efficacy against prostate carcinoma cell lines, with certain compounds demonstrating significant cytotoxic effects compared to standard treatments like imatinib . The incorporation of naphthalene moieties may enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further development as anticancer agents.

Anti-inflammatory Properties

Compounds with structural similarities to this compound have been evaluated for their anti-inflammatory effects. For example, certain derivatives have been shown to inhibit the expression of inflammatory markers such as IL-6 and IL-8 in cell models of acute lung injury . This suggests that the compound could be explored for therapeutic applications in inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety and efficacy of this compound. In vitro studies typically involve assessing the compound's effects on various cancer cell lines using methods such as MTS or WST assays to determine IC50 values (the concentration required to inhibit cell growth by 50%).

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Study on Phenylacetamide Derivatives : A study demonstrated that specific derivatives exhibited significant anticancer activity against prostate cancer cell lines, with some compounds showing IC50 values comparable to established drugs .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of similar compounds, noting their effectiveness in reducing pro-inflammatory cytokines in vitro, suggesting potential applications in treating conditions like acute respiratory distress syndrome .

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights structural analogues of N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide, emphasizing substituent variations and their impact on physical properties:

Key Observations:

- Naphthyl vs.

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring improve metabolic stability, while electron-donating groups (e.g., methoxy) may influence receptor selectivity, as seen in pyridazinone derivatives targeting FPR2 .

- Heterocyclic Linkers : Thioether-linked imidazole (e.g., compound in ) or pyrimidine-sulfanyl groups (e.g., ) introduce hydrogen-bonding and π-π stacking capabilities, which are absent in the target compound’s simpler acetamide backbone.

Pharmacological Activity Comparison

Acetamide derivatives exhibit diverse biological activities, as summarized below:

Key Insights:

- Enzyme Inhibition: The target compound lacks direct MAO-A/MAO-B inhibition data but shares structural similarities with MAO inhibitors (e.g., acetamide-linked pyrazoloquinoxaline in ). Its naphthyl group may favor interactions with aromatic residues in enzyme active sites.

- Receptor Modulation: Unlike FPR2-specific pyridazinone derivatives (), the target compound’s planar naphthyl group may favor interactions with flat binding pockets (e.g., kinase ATP sites).

- Anticancer Potential: Pyrimidine-thioacetamides () show activity against HCT-1 and MCF-7 cells, suggesting that the target compound’s naphthyl group could similarly enhance cytotoxicity through intercalation or topoisomerase inhibition.

Biological Activity

N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 4-acetamidophenylamine with 2-naphthylacetyl chloride, typically in the presence of a base like triethylamine. This process neutralizes the hydrochloric acid produced during the reaction, ensuring a higher yield of the desired product. In industrial settings, automated reactors and continuous flow systems may be utilized to optimize production efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies have reported its cytotoxic effects on several cancer cell lines, particularly breast cancer (MCF-7) and liver cancer (HepG2) cells. The cytotoxicity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic signaling pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is believed to bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. For instance, it may inhibit key enzymes involved in cell proliferation or survival, leading to reduced tumor growth .

Research Findings

A summary of key studies investigating the biological activity of this compound is presented in Table 1.

| Study | Biological Activity | Cell Lines/Organisms | Findings |

|---|---|---|---|

| Study 1 | Antimicrobial | E. coli, S. aureus | Significant inhibition observed |

| Study 2 | Anticancer | MCF-7, HepG2 | Induced apoptosis; cytotoxic effects noted |

| Study 3 | Antioxidant | Various | Moderate antioxidant activity measured |

Case Studies

In one notable case study, this compound was administered to cancer cell lines to evaluate its potential as a therapeutic agent. Results indicated that at certain concentrations, the compound significantly reduced cell viability and induced cell death through apoptosis. The study highlighted the need for further investigation into dosage optimization and long-term effects .

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-acetamidophenyl)-2-(naphthalen-1-yl)acetamide, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via a condensation reaction between naphthalen-1-ylacetyl chloride and 4-acetamidoaniline. Key steps include:

Reagent Preparation: Generate naphthalen-1-ylacetyl chloride by reacting naphthalen-1-ylacetic acid with thionyl chloride (SOCl₂) under reflux .

Coupling Reaction: Combine equimolar amounts of naphthalen-1-ylacetyl chloride and 4-acetamidoaniline in anhydrous dichloromethane (DCM) at 273 K, with triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification: Extract the product using DCM, wash with saturated NaHCO₃ and brine, and recrystallize from toluene or ethanol.

Optimization Tips:

- Maintain low temperatures (0–5°C) to minimize side reactions.

- Use a 1.1:1 molar ratio of acid chloride to amine to ensure complete reaction.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Confirm the presence of the naphthalene aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ ~10 ppm). Compare with analogous structures (e.g., ) .

- X-ray Crystallography:

| Parameter | Value (Analog: N-(4-Bromophenyl) Derivative) |

|---|---|

| Crystal System | Orthorhombic, Pbca |

| Unit Cell (Å) | a = 12.68, b = 9.40, c = 25.64 |

| Volume (ų) | 3058.6 |

| Z | 8 |

| Density (g/cm³) | 1.478 |

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s inhibitory activity against enzymes like MAO-A or AChE?

Methodological Answer:

- Enzyme Inhibition Assays:

- MAO-A/B Inhibition:

- Use a spectrophotometric assay with kynuramine as a substrate. Monitor the formation of 4-hydroxyquinoline (λ = 310 nm) .

- Calculate IC₅₀ values via dose-response curves (e.g., 0.028 mM for a related acetamide inhibitor ).

2. AChE/BChE Inhibition: - Employ Ellman’s method with acetylthiocholine iodide. Measure thiocholine production at 412 nm .

- Controls: Include donepezil (AChE) or clorgyline (MAO-A) as positive controls.

Q. How should conflicting pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities may arise from degradation of the acetamide group under acidic/basic conditions .

- Orthogonal Assays: Cross-validate using fluorometric (e.g., Amplex Red for MAO) and radiometric assays.

- Buffer Conditions: Adjust pH (6.5–7.5) and ionic strength to match physiological environments, as activity may vary with assay conditions .

Q. What computational strategies are recommended to predict binding modes with biological targets?

Methodological Answer:

Molecular Docking:

- Use AutoDock Vina or Schrödinger Suite with crystal structures of MAO-A (PDB: 2Z5X) or AChE (PDB: 4EY7).

- Focus on interactions between the naphthalene moiety and hydrophobic pockets .

MD Simulations:

- Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence.

Q. How can crystallographic data discrepancies (e.g., bond length variations) between experimental and computational models be addressed?

Methodological Answer:

Q. What strategies mitigate steric hindrance during functionalization of the naphthalene ring?

Methodological Answer:

- Directing Groups: Introduce sulfonyl or nitro groups at the 2-position to guide electrophilic substitution .

- Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 100°C) to minimize decomposition of sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.